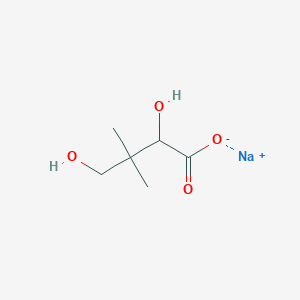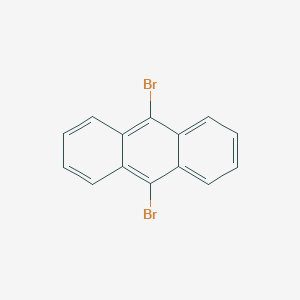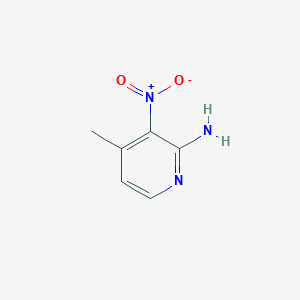
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as 3-Carboxy-1-methylpyrrolidin-2-one, is a cyclic amino acid commonly used in the field of medicinal chemistry. It is a chiral molecule that exists in two enantiomeric forms, with only the (1S,3R) form being biologically active. This amino acid is known for its ability to mimic the structure of natural amino acids, making it a useful tool in drug design and development.
作用機序
The mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that breaks down incretin hormones, which play a key role in regulating blood glucose levels. By inhibiting DPP-IV, (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can increase the levels of incretin hormones in the body, leading to improved glucose regulation.
Biochemical and Physiological Effects:
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid in lab experiments is its ability to mimic the structure of natural amino acids. This makes it a useful tool in drug design and development, as it can be used to create peptidomimetics that target specific proteins or enzymes in the body. However, one limitation of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid. One area of research is the development of new peptidomimetics for the treatment of diseases such as diabetes and cancer. Another area of research is the study of the anti-inflammatory effects of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, and its potential use in other areas of medicine.
合成法
The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate, followed by acid hydrolysis to yield the desired product. Another method involves the reaction of L-proline with phosgene, followed by treatment with ammonia to yield the desired product.
科学的研究の応用
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been extensively studied for its potential use in drug design and development. It has been shown to be a useful tool in the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides. Peptidomimetics have a wide range of applications in the field of drug design, as they can be used to target specific proteins or enzymes in the body.
特性
IUPAC Name |
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHYSHCVKOWSD-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

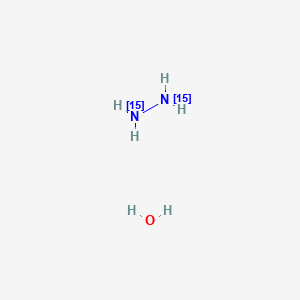
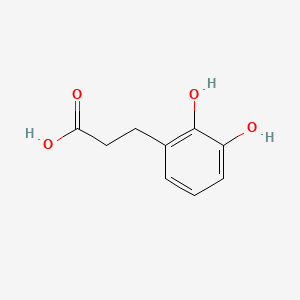

![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
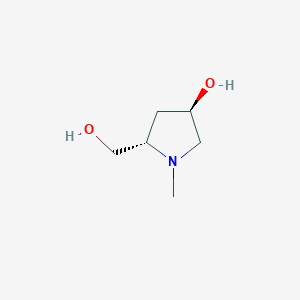
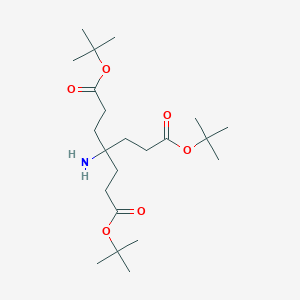
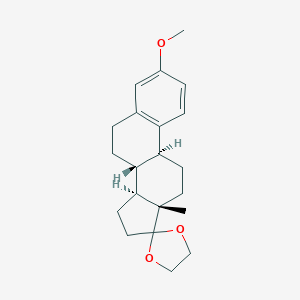
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
